Cas no 1823895-72-2 (3-Chloro-6-hydroxypicolinamide)

3-Chloro-6-hydroxypicolinamide is a versatile heterocyclic compound featuring both chloro and hydroxypicolinamide functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with tailored properties. The presence of reactive sites allows for further functionalization, enabling precise modifications to enhance biological activity or physicochemical characteristics. This compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic applications. Its compatibility with various reaction conditions makes it suitable for use in multi-step organic transformations. Researchers favor 3-Chloro-6-hydroxypicolinamide for its balanced reactivity and potential as a building block in medicinal chemistry and crop protection agent development.
3-Chloro-6-hydroxypicolinamide structure
1823895-72-2 structure
Product Name:3-Chloro-6-hydroxypicolinamide
CAS No:1823895-72-2
MF:C6H5ClN2O2
MW:172.569100141525
CID:5059464
PubChem ID:73554988
Update Time:2025-05-19

3-Chloro-6-hydroxypicolinamide Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide
    • 3-Chloro-6-hydroxypicolinamide
    • Inchi: 1S/C6H5ClN2O2/c7-3-1-2-4(10)9-5(3)6(8)11/h1-2H,(H2,8,11)(H,9,10)
    • InChI Key: XMEGHKFYSXGYBU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(NC=1C(N)=O)=O

Computed Properties

  • Exact Mass: 172.0039551g/mol
  • Monoisotopic Mass: 172.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 72.2

3-Chloro-6-hydroxypicolinamide Pricemore >>

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Additional information on 3-Chloro-6-hydroxypicolinamide

Introduction to 3-Chloro-6-hydroxypicolinamide (CAS No. 1823895-72-2)

3-Chloro-6-hydroxypicolinamide is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. With the CAS number 1823895-72-2, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both chloro and hydroxyl functional groups in its structure imparts distinct reactivity, making it a valuable scaffold for drug discovery and development.

The chemical structure of 3-Chloro-6-hydroxypicolinamide consists of a pyridine ring substituted with a chloro group at the 3-position and a hydroxyl group at the 6-position. This arrangement contributes to its ability to participate in diverse chemical transformations, including nucleophilic aromatic substitution, etherification, and condensation reactions. These chemical characteristics have been leveraged in synthetic methodologies to develop complex molecular architectures, which are essential for designing novel therapeutic agents.

In recent years, 3-Chloro-6-hydroxypicolinamide has been explored as a precursor in the synthesis of bioactive compounds with potential applications in treating various diseases. One notable area of research involves its use in developing inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The chloro substituent, in particular, has been found to enhance binding affinity by facilitating hydrogen bonding interactions with specific amino acid residues in protein targets.

Moreover, the hydroxyl group in 3-Chloro-6-hydroxypicolinamide serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has enabled the creation of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates with desired pharmacological profiles. Such efforts have been complemented by computational modeling studies, which predict the binding modes of these derivatives to biological macromolecules, thereby guiding experimental design.

Recent advancements in medicinal chemistry have highlighted the importance of 3-Chloro-6-hydroxypicolinamide in designing small-molecule modulators of protein-protein interactions (PPIs). PPIs are critical mediators of cellular signaling pathways and are often implicated in diseases such as inflammation and neurodegeneration. By incorporating structural motifs derived from 3-Chloro-6-hydroxypicolinamide, researchers have developed compounds that disrupt aberrant PPI networks, offering new therapeutic strategies. The ability to fine-tune the electronic properties of the pyridine ring through substituent effects has been particularly valuable in optimizing potency and selectivity.

The synthesis of 3-Chloro-6-hydroxypicolinamide itself presents an interesting challenge due to the need for regioselective functionalization of the pyridine core. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent methodological innovations have streamlined these processes, enabling more efficient production scales suitable for industrial applications. Catalytic methods, including transition-metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the desired framework with high yields and minimal byproducts.

In addition to its pharmaceutical applications, 3-Chloro-6-hydroxypicolinamide has shown promise in materials science research. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand or building block for supramolecular assemblies. These materials exhibit unique electronic and optical properties that could be exploited in sensors or light-emitting devices. The versatility of this compound underscores its significance beyond traditional drug discovery contexts.

The growing body of literature on 3-Chloro-6-hydroxypicolinamide underscores its potential as a multifaceted tool in chemical biology and medicinal chemistry. Ongoing research continues to uncover new synthetic pathways and biological activities associated with this compound and its derivatives. As our understanding of molecular interactions deepens, it is likely that 3-Chloro-6-hydroxypicolinamide will remain at the forefront of innovation, contributing to advancements across multiple scientific disciplines.

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